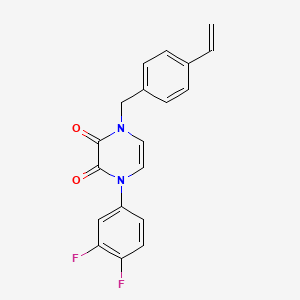

1-(3,4-difluorophenyl)-4-(4-vinylbenzyl)pyrazine-2,3(1H,4H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-difluorophenyl)-4-(4-vinylbenzyl)pyrazine-2,3(1H,4H)-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DFVP and is synthesized using a specific method that involves several steps.

Wissenschaftliche Forschungsanwendungen

Electron-Transport Materials

- Electron Mobility and Organic Light-Emitting Devices : A study by Huang et al. (2006) discusses the synthesis of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives, including quinoxaline and pyrazine moieties. These compounds exhibit high electron mobilities and have been identified as effective electron-transport materials for organic light-emitting devices.

Organic Synthesis and Chemical Properties

- Reactions with Hydrazines : Threadgill et al. (1993) investigated the reaction of hexafluoropentane-2,4-dione with hydrazines, which is relevant to understanding the chemical properties and reactions of similar diones Threadgill, Heer, & Jones, 1993.

- Synthesis of Pyrazine Derivatives : The synthesis of pyrazine derivatives, including pyrazolines and pyrazolidines, is a key area of research. Various studies Zelenin et al. (2002), Tran et al. (2013), and Akcamur et al. (1986) focus on this aspect.

Antitumor and Pharmaceutical Applications

- Synthesis and Antitumor Activity : Singh and Tomassini (2001) synthesized analogues of flutimide, a pyrazine-2,6-dione, demonstrating their potential for inhibiting influenza virus Singh & Tomassini, 2001.

- Inhibition Studies and Anticancer Profile : Channar et al. (2018) explored carboxy pyrazole derivatives for their potential in inhibiting enzymes with an anticancer profile Channar et al., 2018.

- Antitumor Activity of Pyrazolo[1,5-a]pyrimidine : Liu et al. (2020) conducted a study on the antitumor activity of a pyrazolo[1,5-a]pyrimidine derivative, indicating the relevance of pyrazine derivatives in cancer research Liu, Zhao, & Lu, 2020.

Green Chemistry and Synthesis

- Eco-Friendly Synthesis : Yazdani-Elah-Abadi et al. (2017) developed an environmentally benign procedure for synthesizing benzo[a]pyrano[2,3-c]phenazine derivatives, showcasing the importance of green chemistry in the synthesis of pyrazine derivatives Yazdani-Elah-Abadi et al., 2017.

Wirkmechanismus

Target of Action

Drugs typically work by binding to specific receptors in the body. These receptors can be proteins, enzymes, or even sections of DNA in the case of certain anticancer drugs .

Mode of Action

Once a drug binds to its target, it can either activate or inhibit the target’s function. This depends on whether the drug is an agonist (activator) or antagonist (inhibitor) of the target .

Biochemical Pathways

The interaction between a drug and its target can affect various biochemical pathways. For example, a drug targeting an enzyme involved in a metabolic pathway could alter the production of certain metabolites .

Pharmacokinetics

This involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. Factors such as the drug’s chemical properties, the route of administration, and the patient’s physiological state can affect these processes .

Result of Action

The ultimate effects of a drug depend on its mode of action and the biochemical pathways it affects. This can range from relieving symptoms, curing a disease, or even causing side effects .

Action Environment

The efficacy and stability of a drug can be influenced by various environmental factors. These can include the pH of the body part where the drug is administered, the presence of other drugs in the body, and even the patient’s diet .

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2/c1-2-13-3-5-14(6-4-13)12-22-9-10-23(19(25)18(22)24)15-7-8-16(20)17(21)11-15/h2-11H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCSDYVOYDWYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride](/img/structure/B2936671.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2936672.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2936673.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2936676.png)

![5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2936682.png)

![4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2936685.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936686.png)